![molecular formula C20H22BrN3O2S B3537436 5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3537436.png)
5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
Overview
Description
The compound “5-bromo-2-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide” is a complex organic molecule. It has been identified as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. The molecular formula of a similar compound, “5-Bromo-2-methoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide”, is C20H20BrF3N2O2 . This gives us some insight into the possible structure of the compound you’re interested in, but without more specific information, a complete structural analysis isn’t possible.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure and the properties of similar compounds. For example, a similar compound, “5-Bromo-2-methoxy-N-(1-methylpropyl)benzamide”, has a density of 1.301±0.06 g/cm3 at 20 °C and 760 Torr .Mechanism of Action
The compound has been identified as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . This suggests that it may interact with these receptors in some way, but the exact mechanism of action is not clear from the information available.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, “5-Bromo-2-methoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide”, the safety information includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on this compound could include further exploration of its potential as a building block for the synthesis of antagonists for the αvβ3 and somatostatin sst 3 receptors . Additionally, more research could be done to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.
properties
IUPAC Name |
5-bromo-2-methoxy-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S/c1-26-18-10-9-14(21)13-15(18)19(25)23-20(27)22-16-7-3-4-8-17(16)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H2,22,23,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSYGHFJXOTOTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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